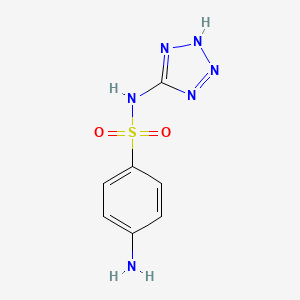
4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide is a chemical compound with the CAS Number: 19921-11-0 . It has a molecular weight of 240.25 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The synthesis involves the use of Density Functional Theory (DFT) calculations using B3LYP/6-311þþG (d,p) to investigate the molecular and electronic structures . The synthesized compounds were tested against various bacteria .Molecular Structure Analysis
The molecular structure of 4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide has been analyzed using spectroscopic (1 H NMR and FT–IR) properties, electronic structure calculations, and in silico molecular docking . A conformational analysis was completed to obtain stable structures .Physical And Chemical Properties Analysis
4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide is a powder at room temperature . It has a melting point of 202-203 degrees Celsius .Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment : The study by Pişkin, Canpolat, & Öztürk (2020) investigates a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a derivative of 4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide. This compound shows good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity : Karakuş et al. (2018) synthesized derivatives from 4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide and evaluated their anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines. One of the compounds showed significant anticancer activity, indicating the potential of these derivatives in cancer treatment (Karakuş et al., 2018).
Hydrogen Bonding Patterns : Subashini, Muthiah, Bocelli, & Cantoni (2007) studied the hydrogen-bonding patterns of a compound related to 4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide. This research provides insights into the molecular structure and interactions, which is crucial for understanding the compound's behavior in various applications (Subashini et al., 2007).
Molecular Docking and Biological Evaluation : Akram et al. (2019) synthesized sulfonamide derivatives, including 4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide, and performed molecular docking and biological evaluation. Their study revealed that these compounds have antibacterial properties and moderate inhibition of the carbonic anhydrase enzyme, suggesting their potential in antibacterial applications (Akram et al., 2019).
Photochemical Decomposition : Zhou & Moore (1994) researched the photochemical decomposition of sulfamethoxazole, a compound related to 4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide. Their findings contribute to understanding the photostability and degradation pathways of these compounds, which is important for their safe and effective use (Zhou & Moore, 1994).
Safety And Hazards
The safety information available indicates that the compound has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
4-amino-N-(2H-tetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2S/c8-5-1-3-6(4-2-5)16(14,15)11-7-9-12-13-10-7/h1-4H,8H2,(H2,9,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTRZVXIZLMTKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


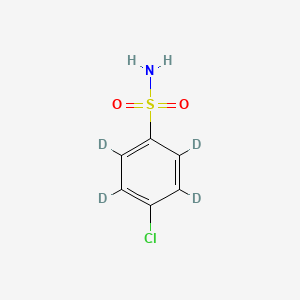


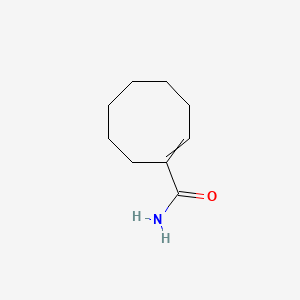
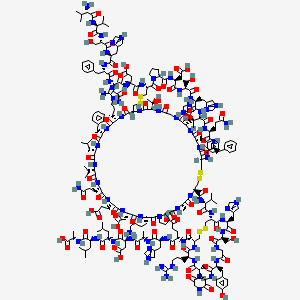
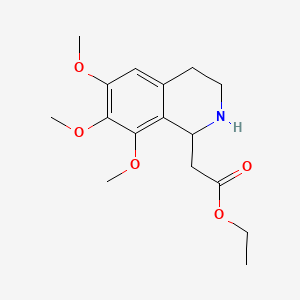

![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-5,7-diamine](/img/structure/B564024.png)
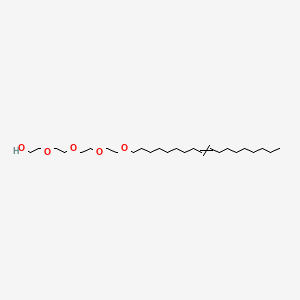
![N,N-diethylethanamine;4-[4-[3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B564028.png)